5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. This compound is a solid at room temperature and is typically stored in a dry environment. It is primarily used for research purposes and is not suitable for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The compound can be oxidized to form this compound-2-carboxylic acid.
Reduction: Reduction can yield this compound-2-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is used in various scientific research applications, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Industry: It is utilized in the production of materials and chemicals that require specific structural properties.
Mechanism of Action
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine[_{{{CITATION{{{3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_4{5-Bromo-1H-pyrrolo [2,3-b]pyridine 183208-35-7 | Tokyo Chemical ...](https://www.tcichemicals.com/IN/en/p/B3588). These compounds share the pyrrolopyridine core but differ in the presence and position of substituents.
Uniqueness: The presence of the bromo and methyl groups at specific positions on the pyrrolopyridine core gives this compound unique chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
5-bromo-1H-pyrrolo[2,3-b]pyridine
3-methyl-1H-pyrrolo[2,3-b]pyridine
Properties
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLHKPTNMYOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670261 | |
Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-94-5 | |
Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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